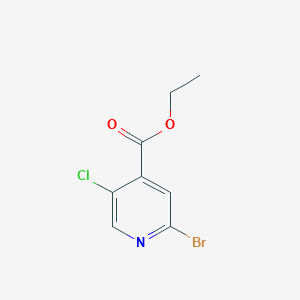

Ethyl 2-bromo-5-chloropyridine-4-carboxylate

描述

属性

IUPAC Name |

ethyl 2-bromo-5-chloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-3-7(9)11-4-6(5)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERNEAZUHJOWTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-5-chloropyridine-4-carboxylate typically involves the bromination and chlorination of pyridine derivatives. One common method includes the reaction of 2-bromo-5-chloropyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can lead to high-purity products suitable for pharmaceutical applications.

化学反应分析

Types of Reactions

Ethyl 2-bromo-5-chloropyridine-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

Reduction: Ethyl 2-bromo-5-chloropyridine-4-methanol.

Oxidation: Ethyl 2-bromo-5-chloropyridine-4-carboxylic acid.

科学研究应用

Pharmaceutical Development

Ethyl 2-bromo-5-chloropyridine-4-carboxylate serves as an intermediate in the synthesis of numerous pharmaceutical compounds. Its halogenated structure enhances its reactivity, making it a valuable precursor for developing:

- Anti-inflammatory Agents : It is utilized in synthesizing compounds that demonstrate anti-inflammatory properties, crucial for treating conditions like arthritis and other inflammatory diseases.

- Antimicrobial Agents : The compound's structure allows for modifications that lead to the development of new antibiotics or antifungal agents, addressing the growing issue of drug resistance.

Agricultural Chemicals

In the agrochemical sector, this compound is employed in the formulation of various crop protection products. Its applications include:

- Pesticides and Fungicides : The compound enhances the efficacy of existing pesticides and fungicides, contributing to improved crop yield and quality.

- Herbicides : Research indicates potential uses in developing herbicides that target specific weed species without harming crops.

Material Science

The compound is also explored for its potential in material science, particularly in creating novel materials with desirable properties:

- Thermal Stability : this compound can be incorporated into polymers to improve thermal stability and resistance to degradation.

- Conductive Materials : Its unique electronic properties may facilitate the development of conductive materials for electronic applications.

Biochemical Research

In biochemical research, this compound is investigated for its role in understanding biological pathways:

- Enzyme Inhibition Studies : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. This interaction could influence drug metabolism and pharmacokinetics.

- Receptor Binding Studies : The compound's structure may allow it to interact with various biological receptors, providing insights into disease mechanisms and potential therapeutic targets.

Case Study 1: Enzyme Inhibition

A study focused on pyridine derivatives highlighted that structural modifications significantly affect their interaction with cytochrome P450 enzymes. This compound's bromine atom enhances its potential as an enzyme inhibitor, suggesting its utility in drug development.

Case Study 2: Antiparasitic Activity

Research on related pyridine derivatives has demonstrated efficacy against malaria parasites. Given the structural similarities, this compound warrants further exploration for potential antiparasitic activity.

Data Table: Comparison of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmaceutical Development | Anti-inflammatory agents | Serves as an intermediate for new drug synthesis |

| Antimicrobial agents | Potential precursor for antibiotics | |

| Agricultural Chemicals | Pesticides | Enhances efficacy of crop protection products |

| Herbicides | Targets specific weeds without harming crops | |

| Material Science | Thermal stability | Improves properties of polymers |

| Conductive materials | Facilitates development of electronic materials | |

| Biochemical Research | Enzyme inhibition | Interacts with cytochrome P450 enzymes |

| Receptor binding | Provides insights into disease mechanisms |

作用机制

The mechanism of action of Ethyl 2-bromo-5-chloropyridine-4-carboxylate involves its interaction with various molecular targets. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or the modulation of signaling pathways, depending on the specific application.

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyridine-Based Analogs

Ethyl 5-Bromopyridine-2-Carboxylate (Entry 12, )

- Structure : Bromine at position 5, carboxylate at position 2.

- Key Differences :

- Substituent positions alter electronic distribution: Bromine at position 2 (in the target compound) increases ortho/para-directing effects compared to position 4.

- Reactivity: The target compound’s 2-bromo group may facilitate faster nucleophilic aromatic substitution (NAS) due to proximity to the electron-deficient carboxylate.

Ethyl 5-Chlorothiophene-2-Carboxylate (Entry 18, )

- Structure : Chlorine at position 5 on a thiophene ring, carboxylate at position 2.

- Key Differences :

- Ring System : Thiophene (5-membered, sulfur-containing) vs. pyridine (6-membered, nitrogen-containing).

- Electron Density : Thiophene’s aromaticity is less electron-deficient than pyridine, reducing NAS reactivity.

- Applications: Thiophene derivatives are more common in materials science, whereas pyridines dominate medicinal chemistry.

Thiazole-Based Analogs ()

Methyl 2-Bromo-5-Methylthiazole-4-Carboxylate

- Structure : Thiazole core (5-membered, with sulfur and nitrogen), bromo at position 2, methyl at position 5.

- Key Differences :

- Ring Size and Heteroatoms : Thiazole’s smaller ring and dual heteroatoms create distinct electronic environments.

- Reactivity : Thiazoles exhibit higher acidity at the 2-position compared to pyridines, favoring deprotonation in catalytic reactions.

- Similarity Score : 0.81 (structural resemblance but divergent reactivity).

Ethyl 2-Bromo-4-Methylthiazole-5-Carboxylate

- Structure : Methyl at position 4, bromo at position 2.

- Key Differences :

- Steric hindrance from the 4-methyl group reduces accessibility for reactions at the thiazole core.

- Applications: Predominantly used in antiviral agents, contrasting with pyridine derivatives’ broader pharmaceutical use.

Substituent-Driven Property Variations

The table below summarizes critical differences in physical and chemical properties:

| Compound | Molecular Weight (g/mol) | Halogen Substituents | Ring Type | Key Reactivity Features |

|---|---|---|---|---|

| Ethyl 2-bromo-5-chloropyridine-4-carboxylate | 280.51 | 2-Br, 5-Cl | Pyridine | High NAS reactivity at positions 2 and 4. |

| Ethyl 5-bromopyridine-2-carboxylate | 244.06 | 5-Br | Pyridine | Moderate NAS at position 5. |

| Methyl 2-bromo-5-methylthiazole-4-carboxylate | 236.09 | 2-Br | Thiazole | Acidic protons enhance metal-catalyzed couplings. |

| Ethyl 5-chlorothiophene-2-carboxylate | 204.65 | 5-Cl | Thiophene | Low NAS reactivity; used in polymers. |

生物活性

Ethyl 2-bromo-5-chloropyridine-4-carboxylate is a heterocyclic organic compound known for its diverse biological activities and applications in medicinal chemistry. The compound's unique structure, characterized by the presence of bromine and chlorine substituents, enhances its reactivity and interaction with biological targets, making it a valuable compound in drug discovery and development.

This compound has the following chemical properties:

- Molecular Formula : C₈H₈BrClN₁O₂

- Molecular Weight : 251.51 g/mol

- IUPAC Name : this compound

- CAS Number : 1214357-93-3

The presence of halogen atoms (bromine and chlorine) increases the electrophilicity of the carbon atoms in the pyridine ring, facilitating interactions with nucleophilic sites on biomolecules.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit various enzymes by forming covalent bonds with active sites, altering their activity and affecting biochemical pathways.

- Signal Modulation : It may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit potential anticancer properties, possibly through mechanisms such as apoptosis induction in cancer cells .

Biological Activity Data

The following table summarizes key findings on the biological activity of this compound and related compounds:

Case Study 1: Antitumor Activity

A study investigating the antitumor effects of halogenated pyridine derivatives, including this compound, revealed significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Case Study 2: Enzyme Interaction

Research on enzyme interactions demonstrated that this compound acts as an effective inhibitor of certain kinases involved in cancer progression. This inhibition was shown to disrupt signaling pathways critical for tumor growth and survival, suggesting its utility in targeted cancer therapies .

常见问题

Q. What are the common synthetic routes for preparing Ethyl 2-bromo-5-chloropyridine-4-carboxylate?

The synthesis typically involves halogenation and esterification steps. A general approach includes:

- Halogenation : Introducing bromine and chlorine substituents via electrophilic aromatic substitution, leveraging directing groups (e.g., carboxylate esters) to achieve regioselectivity.

- Esterification : Reacting the carboxylic acid precursor with ethanol under acidic or coupling conditions (e.g., DCC/DMAP). Detailed protocols recommend column chromatography for purification and characterization via NMR (¹H/¹³C), IR, and mass spectrometry to confirm purity and structure .

Q. How is the molecular structure of this compound characterized?

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, providing bond lengths, angles, and torsion angles .

- Spectroscopy : ¹H NMR (δ 1.3–1.4 ppm for ethyl CH₃, 4.3–4.4 ppm for CH₂), ¹³C NMR for carbonyl (≈165 ppm), and IR (C=O stretch ≈1720 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during the halogenation of pyridine derivatives?

Competing reactivity between bromine and chlorine substituents can lead to byproducts. Strategies include:

- Directed ortho-metalation : Using lithiation to position halogens selectively.

- Protecting groups : Temporarily blocking reactive sites (e.g., using silyl ethers) to control substitution patterns.

- Temperature control : Lower temperatures favor kinetic products, reducing undesired substitutions .

Q. How can researchers resolve contradictions in reported biological activities of halogenated pyridine derivatives?

Discrepancies may stem from:

- Solubility differences : Varying solvent systems (DMSO vs. aqueous buffers) alter bioavailability.

- Steric effects : Substituent positioning (e.g., 2-bromo vs. 5-chloro) impacts binding pocket accessibility.

- Hydrogen bonding : Graph-set analysis (e.g., Etter’s rules) helps predict interaction patterns in crystal structures, which may correlate with biological activity . Systematic studies using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can quantify binding affinities under controlled conditions .

Q. What experimental designs are optimal for studying enzyme interactions with this compound?

- Enzyme assays : Measure inhibition kinetics (IC₅₀) using fluorogenic substrates.

- Mutagenesis : Identify key residues by comparing wild-type and mutant enzyme activities.

- Molecular docking : Combine crystallographic data (from SHELX-refined structures) with software like AutoDock to model binding modes .

Q. How do substituents (Br, Cl, ethyl ester) influence the compound’s reactivity in cross-coupling reactions?

- Bromine : Acts as a superior leaving group in Suzuki-Miyaura couplings compared to chlorine.

- Chlorine : Electron-withdrawing effect enhances electrophilicity at the 4-carboxylate position.

- Ethyl ester : Stabilizes intermediates via resonance, facilitating nucleophilic acyl substitutions .

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?

- Density Functional Theory (DFT) : Calculates activation energies for substitution pathways (e.g., Meisenheimer complex formation).

- Molecular dynamics (MD) : Simulates solvation effects and transition states in polar aprotic solvents (e.g., DMF) .

Q. What purification challenges arise during synthesis, and how are they addressed?

- Byproduct removal : Column chromatography (silica gel, hexane/EtOAc gradient) separates halogenated isomers.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity.

- HPLC : Use reverse-phase C18 columns for analytical purity validation (>95%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。